5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid

Antimalarial drug discovery Structure-activity relationship (SAR) Thienoquinoline medicinal chemistry

5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) is a synthetic thienoquinoline derivative with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol. It belongs to the thieno[2,3-b]quinoline-2-carboxylic acid class of heterocyclic compounds, characterized by a fused thiophene-quinoline core with methyl substituents at the 5- and 8-positions and a carboxylic acid group at the 2-position.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
CAS No. 333312-09-7
Cat. No. B1202731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
CAS333312-09-7
Synonyms5,8-dimethylthieno(2,3-b)quinoline-2-carboxylic acid
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O
InChIInChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17)
InChIKeyYYTLACIFLNWFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 333312-09-7): Procurement-Relevant Baseline Profile for a Specialized Antimalarial Quinoline


5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) is a synthetic thienoquinoline derivative with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . It belongs to the thieno[2,3-b]quinoline-2-carboxylic acid class of heterocyclic compounds, characterized by a fused thiophene-quinoline core with methyl substituents at the 5- and 8-positions and a carboxylic acid group at the 2-position [1]. TQCA has been specifically investigated as a potent antimalarial agent, with its mechanism of action linked to the inhibition of hemoglobin degradation and modulation of the host erythrocyte oxidative defense system [2]. This compound is cataloged in authoritative databases, including the MeSH Supplementary Concept database (Unique ID C000600818), where its antimalarial activity is explicitly noted [1].

Why 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid Cannot Be Replaced by Other Dimethylthienoquinoline Isomers in Antimalarial Research


Generic substitution among dimethylthieno[2,3-b]quinoline-2-carboxylic acid positional isomers is not scientifically valid for antimalarial applications. The original synthesis and evaluation study of this compound class explicitly concluded that the presence of methyl groups specifically at the 5- and 8-positions of the quinoline ring is essential for antimalarial activity [1]. This structural requirement is supported by subsequent mechanistic investigations, which demonstrated that TQCA (the 5,8-dimethyl isomer) exerts its effects through a dual mechanism: inhibition of hemoglobin proteolysis and modulation of antioxidant enzyme activities in infected erythrocytes [2]. The 5,7-dimethyl (CAS 333312-10-0) and 6,8-dimethyl (CAS 462066-84-8) isomers, while commercially available and sharing the same molecular formula (C14H11NO2S) and molecular weight (257.31 g/mol), lack the specific substitution pattern required for optimal interaction with the biological targets involved in the hemoglobin degradation pathway [3]. Consequently, procurement decisions for antimalarial research must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) vs. Isomeric Analogs and Baseline Controls


Essential Role of 5,8-Dimethyl Substitution Pattern for Antimalarial Activity: Class-Level Structure-Activity Relationship

The original SAR study by Charris et al. (2007) on thieno[2,3-b]quinoline-2-carboxylic acid derivatives explicitly states that 'the presence of methyl groups at the 5 and 8 positions of the quinoline is essential for its antimalarial activity' [1]. The study evaluated a series of compounds (27-35) for inhibition of β-hematin formation and hemoglobin hydrolysis. Compound 31, identified as the 5,8-dimethyl derivative (TQCA), achieved 99% inhibition of hemoglobin proteolysis, the highest among the series [1]. This establishes a clear SAR requirement that directly differentiates TQCA from its 5,7-dimethyl (CAS 333312-10-0) and 6,8-dimethyl (CAS 462066-84-8) positional isomers, which lack the 5,8-substitution pattern and are associated with antimicrobial and anticancer, rather than antimalarial, research applications .

Antimalarial drug discovery Structure-activity relationship (SAR) Thienoquinoline medicinal chemistry

TQCA-Mediated Suppression of Glucose-6-Phosphate Dehydrogenase (G6PDH) in P. berghei-Infected Erythrocytes vs. Untreated Infection Control

In the 2015 mechanistic study by Gamboa de Domínguez et al., TQCA treatment significantly diminished the activity of glucose-6-phosphate dehydrogenase (G6PDH) in Plasmodium berghei-infected erythrocytes by 75.1 ± 3.5% compared to the untreated infection control [1]. This G6PDH suppression is a critical component of TQCA's antimalarial mechanism, as it disrupts the parasite's ability to counteract oxidative stress. The same study also reported a 26.5 ± 0.3% reduction in 6-phosphogluconate dehydrogenase (6PGDH) activity, further impairing the pentose phosphate pathway in infected cells [1].

Malaria biochemistry Enzyme inhibition Oxidative stress

TQCA-Induced Protection Against Lipid Peroxidation and Membrane Damage in Infected Erythrocytes

TQCA treatment resulted in a 49.2 ± 1.32% decrease in lipid peroxidation and a 37 ± 0.06% reduction in the saturated/unsaturated fatty acid ratio in P. berghei-infected erythrocytes compared to untreated infection, as measured by spectrophotometry and gas-liquid chromatography, respectively [1]. This membrane-protective effect is mechanistically linked to the compound's ability to reduce oxidative damage, thereby protecting infected erythrocytes from hemolysis. This membrane-stabilizing property represents a secondary pharmacological benefit not commonly reported for other quinoline antimalarials [1].

Lipid peroxidation Membrane protection Antioxidant defense

In Vivo Antimalarial Efficacy Confirmed in a Murine Malaria Model (Rane Test)

The in vivo antimalarial activity of TQCA was confirmed using an established murine malaria model (Rane test) in P. berghei-infected mice. TQCA treatment resulted in a significant decrease in parasitemia levels and an increase in the mean survival days of infected mice compared to untreated controls [1]. While the study does not provide a direct head-to-head comparison with a standard drug like chloroquine within the same experimental run, the concordance between the in vitro biochemical effects (enzyme inhibition, lipid peroxidation reduction) and the in vivo efficacy outcome strengthens the translational relevance of this specific compound for antimalarial research [1].

In vivo antimalarial efficacy Parasitemia reduction Survival extension

High-Impact Research and Procurement Application Scenarios for 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA)


Antimalarial Drug Discovery: Lead Optimization Around the Thienoquinoline Scaffold

Procurement of TQCA is specifically warranted for medicinal chemistry programs focused on optimizing thienoquinoline-based antimalarials. The established SAR, with 99% hemoglobin proteolysis inhibition and the essential nature of the 5,8-dimethyl substitution pattern [1], makes this compound the appropriate starting point for scaffold-hopping or derivatization efforts. The 5,7- and 6,8-dimethyl isomers should not be substituted, as they lack the critical substitution pattern for antimalarial activity [2].

Mode-of-Action Studies on Hemoglobin Degradation and Oxidative Stress in Malaria

TQCA serves as a unique chemical probe for dissecting the interplay between hemoglobin degradation inhibition and host erythrocyte antioxidant defense modulation. Its dual mechanism—99% inhibition of hemoglobin proteolysis [1] combined with 75.1% suppression of G6PDH activity [3]—differentiates it from chloroquine, which primarily targets hemoglobin degradation in the parasite food vacuole. Researchers investigating non-canonical antimalarial mechanisms should specify TQCA over standard 4-aminoquinolines.

Host-Directed Therapy Research: Erythrocyte Membrane Protection During Infection

The demonstrated 49.2% reduction in lipid peroxidation and 37% improvement in the saturated/unsaturated fatty acid ratio in infected erythrocytes [3] position TQCA as a candidate for host-directed antimalarial strategies. This membrane-protective phenotype is not a reported feature of chloroquine or other aminoquinolines, making TQCA the compound of choice for research programs exploring the therapeutic potential of preserving host erythrocyte integrity during Plasmodium infection.

Benchmarking and Quality Control in Antimalarial Compound Screening

Due to its well-characterized, multi-parametric activity profile—including G6PDH inhibition (75.1%), lipid peroxidation reduction (49.2%), and in vivo efficacy in the Rane test [3]—TQCA can serve as a reference standard for benchmarking novel antimalarial compounds in phenotypic screening campaigns. Procurement of the specific 5,8-dimethyl isomer, verified by CAS 333312-09-7, ensures assay consistency and comparability across different research sites.

Quote Request

Request a Quote for 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.